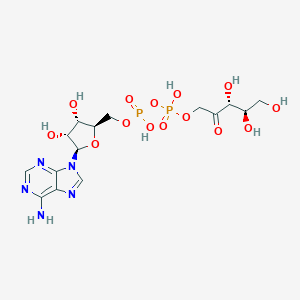![molecular formula C20H19N5O3S B234184 N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-4-methoxybenzamide](/img/structure/B234184.png)
N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-4-methoxybenzamide is a chemical compound that has been synthesized for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects that make it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-4-methoxybenzamide involves the modulation of certain receptors in the brain, specifically the GABA-A receptor. This receptor is involved in the regulation of neurotransmitter activity, and modulating its activity can have a variety of effects on brain function.
Biochemical and Physiological Effects:
N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-4-methoxybenzamide has been found to have a variety of biochemical and physiological effects. These include modulation of GABA-A receptor activity, as well as effects on the release of certain neurotransmitters in the brain. Additionally, this compound has been found to have anxiolytic and anticonvulsant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-4-methoxybenzamide in lab experiments is its potential to modulate GABA-A receptor activity, which could be useful in studying the role of this receptor in various physiological processes. However, one limitation of using this compound is that it has not yet been extensively studied in humans, so its effects in humans are not well understood.
Orientations Futures
There are several potential future directions for research involving N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-4-methoxybenzamide. These include further investigation of its effects on GABA-A receptor activity, as well as its potential use in the development of new treatments for neurological disorders. Additionally, more research is needed to understand the safety and efficacy of this compound in humans.
Méthodes De Synthèse
The synthesis of N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-4-methoxybenzamide involves several steps. The first step is the synthesis of 3-ethyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole, which is then coupled with 2-methoxy-5-nitrophenylboronic acid to form the intermediate compound. This intermediate is then reduced to form the final product, N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-4-methoxybenzamide.
Applications De Recherche Scientifique
N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-4-methoxybenzamide has potential applications in scientific research, particularly in the field of neuroscience. This compound has been found to modulate the activity of certain receptors in the brain, which could be useful in the development of new treatments for neurological disorders.
Propriétés
Nom du produit |
N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-4-methoxybenzamide |
|---|---|
Formule moléculaire |
C20H19N5O3S |
Poids moléculaire |
409.5 g/mol |
Nom IUPAC |
N-[5-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-4-methoxybenzamide |
InChI |
InChI=1S/C20H19N5O3S/c1-4-17-22-23-20-25(17)24-19(29-20)13-7-10-16(28-3)15(11-13)21-18(26)12-5-8-14(27-2)9-6-12/h5-11H,4H2,1-3H3,(H,21,26) |
Clé InChI |
JJVCFFQJIYCNCY-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)OC)NC(=O)C4=CC=C(C=C4)OC |
SMILES canonique |
CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)OC)NC(=O)C4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B234102.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-phenoxyacetamide](/img/structure/B234112.png)

![2-(4-chlorophenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]acetamide](/img/structure/B234115.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B234119.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B234128.png)

![2-(2,3-dimethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]acetamide](/img/structure/B234137.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]propanamide](/img/structure/B234145.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-methylpropanamide](/img/structure/B234160.png)
![5-(4-chlorophenyl)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-furamide](/img/structure/B234163.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-3-isopropoxybenzamide](/img/structure/B234166.png)
